3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea
Description
3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a naphthalene moiety, and an acetylurea linkage, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(cyclopentylcarbamoyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-18(22)19-15-7-3-4-8-15)12-23-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-11,15H,3-4,7-8,12H2,(H2,19,20,21,22) |
InChI Key |
VCQZWTSLIVPHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea typically involves the following steps:
Formation of the Naphthalen-2-yloxy Acetyl Intermediate: This step involves the reaction of naphthol with an appropriate acetylating agent to form the naphthalen-2-yloxy acetyl intermediate.
Coupling with Cyclopentyl Isocyanate: The intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The naphthalene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea involves its interaction with specific molecular targets. The naphthalene moiety may allow the compound to bind to certain enzymes or receptors, modulating their activity. The acetylurea linkage can also play a role in the compound’s biological effects by influencing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthol and 2-naphthol share the naphthalene moiety and exhibit similar chemical reactivity.
Cyclopentyl Ureas: Compounds like cyclopentylurea and its derivatives have similar structural features and may exhibit comparable biological activities.
Uniqueness
3-Cyclopentyl-1-[2-(naphthalen-2-yloxy)acetyl]urea is unique due to the combination of the cyclopentyl group, naphthalene moiety, and acetylurea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
